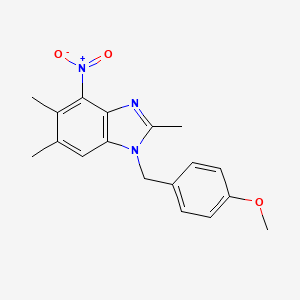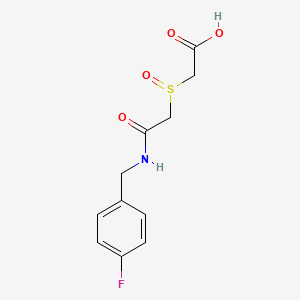
1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole
Übersicht
Beschreibung
The molecule “1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals and therapeutic agents . The molecule also contains a methoxybenzyl group and a nitro group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused benzene and imidazole ring. The methoxybenzyl group would be attached to one of the nitrogen atoms on the imidazole ring, and the nitro group would be attached to one of the carbon atoms on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methoxybenzyl group, which is electron-donating. These groups could potentially direct and influence electrophilic aromatic substitution reactions on the benzimidazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the nitro group could potentially make the compound more acidic . The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Studies
1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole and its derivatives have shown promise in antibacterial and cytotoxic studies. Patil et al. (2010) synthesized various N-heterocyclic carbene-silver complexes, including benzimidazole derivatives. These complexes exhibited significant antibacterial activity against Gram-negative and Gram-positive bacteria and demonstrated cytotoxicity through in vitro testing on Caki-1 cell lines (Patil et al., 2010).
Topoisomerase I Inhibition
Kim et al. (1996) explored the structure-activity relationships of benzimidazoles, including derivatives of this compound, as inhibitors of topoisomerase I. They found that certain derivatives significantly inhibited topoisomerase I activity, particularly those with substituents capable of acting as hydrogen bond acceptors (Kim et al., 1996).
Microwave-Assisted Synthesis for Drug Discovery
Chanda et al. (2012) utilized a microwave-assisted synthetic approach to access benzimidazole derivatives for drug discovery applications. Their methodology facilitated the creation of a diverse library of compounds, which could be useful in various drug discovery programs (Chanda et al., 2012).
Antibacterial Activities of Benzimidazole Derivatives
Liu Jianhong (2006) synthesized benzimidazole derivatives and tested their antibacterial activities. This research highlighted the potential of benzimidazole derivatives, including those related to this compound, in combating bacterial infections (Liu Jianhong, 2006).
Derivatives as Antimicrobial Agents
Harutyunyan (2016) investigated derivatives of nitrogen-containing heterocycles, including 1-(4-methoxy-3-nitrobenzyl)-2-(methylsulfanyl)-1H-benzimidazole, demonstrating their potential as antimicrobial agents (Harutyunyan, 2016).
Novel Antibacterial Agents
Li et al. (2012) designed and synthesized nitroimidazole derivatives containing oxadiazole scaffold as FabH inhibitors, demonstrating strong antibacterial activities. This research suggests the potential of benzimidazole derivatives as novel antibacterial agents (Li et al., 2012).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities . The specific mechanism of action would likely involve interactions with biological macromolecules, but without more specific information, it’s difficult to say for certain .
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its observed biological activities. If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems . The development of new synthetic methods could also enable the more efficient production of this and similar compounds .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-4-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-9-16-17(18(12(11)2)21(22)23)19-13(3)20(16)10-14-5-7-15(24-4)8-6-14/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUOSKGDHHHKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B3128291.png)
![N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide](/img/structure/B3128297.png)
![Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B3128304.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-thienyl)benzenecarboxamide](/img/structure/B3128309.png)

![N-[(4-chlorophenyl)methoxy]-N'-[6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3,5-dicyanopyridin-2-yl]methanimidamide](/img/structure/B3128326.png)

![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128338.png)
![2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3128356.png)
![N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B3128359.png)
![2-[5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile](/img/structure/B3128367.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3128371.png)
![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3128374.png)
